6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as MMTP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MMTP is a potent inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Oxo Pyrimido Pyrimidine and Their Derivatives : This research involved the synthesis of pyrimidine derivatives with potential biological activities. The study detailed the synthesis process involving the conversion of chalcone derivatives to novel pyrimidin-4(3H)-one compounds through reactions with guanidine nitrate and further modification to introduce a methylthio group (Jadhav et al., 2022).
Synthesis and Evaluation of Antitumor Activity : Another study focused on the synthesis of 4-substituted thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activity against various human cancer cell lines, showcasing the potential chemotherapeutic applications of such compounds (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis : Research on isostructural and isomorphous characteristics of pyrimidine derivatives contributes to understanding the molecular and crystal structures of these compounds, which is crucial for designing drugs with targeted properties (Trilleras et al., 2009).
Biological Activities
Antimicrobial and Antifungal Properties : Several studies have synthesized and tested pyrimidine derivatives for antimicrobial and antifungal properties. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Al-Juboori, 2020), (Jafar et al., 2017).
Anti-Inflammatory Activities : Compounds derived from pyrimidin-4(3H)-one structures have been evaluated for their anti-inflammatory properties. Some derivatives displayed moderate anti-inflammatory activity, which could be further explored for therapeutic applications (Alagarsamy et al., 2007).
Chemical Structure and Biological Activity Correlation : The synthesis, crystal structure, and theoretical studies using DFT (Density Functional Theory) methods have provided insights into the molecular structure and potential biological activity of pyrimidine derivatives. These studies help in understanding the structural basis for the biological activities observed (Murugavel et al., 2014).
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-9-5-3-8(4-6-9)10-7-11(15)14-12(13-10)17-2/h3-7H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDMAGOOHMLCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213332 | |
Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
CAS RN |
874779-31-4 | |
Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874779-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methoxyphenyl)-2-(methylthio)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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